ethyl 5-{[(1Z)-2-(1,3-benzoxazol-2-yl)-3-oxoprop-1-en-1-yl]amino}-2-chlorobenzoate
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Overview
Description
ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE typically involves the condensation of 2-chlorobenzoic acid with 2-aminobenzoxazole, followed by esterification with ethanol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-Aminophenol
- 2-(2-Hydroxyphenyl)benzothiazole
Uniqueness
ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE is unique due to its specific structure, which combines a benzoxazole moiety with a chlorobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15ClN2O4 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
ethyl 5-[[(Z)-2-(1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-2-chlorobenzoate |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-25-19(24)14-9-13(7-8-15(14)20)21-10-12(11-23)18-22-16-5-3-4-6-17(16)26-18/h3-11,21H,2H2,1H3/b12-10+ |
InChI Key |
JQSZVKBFNWTYLP-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC(=C1)N/C=C(\C=O)/C2=NC3=CC=CC=C3O2)Cl |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC=C(C=O)C2=NC3=CC=CC=C3O2)Cl |
Origin of Product |
United States |
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